The synthesis of (2R,5S)-1-Allyl-2,5-dimethylpiperazine typically involves the following steps:
The molecular structure of (2R,5S)-1-Allyl-2,5-dimethylpiperazine consists of a piperazine ring with substituents that influence its reactivity and biological activity:
(2R,5S)-1-Allyl-2,5-dimethylpiperazine can participate in several types of chemical reactions:
The mechanism of action for (2R,5S)-1-Allyl-2,5-dimethylpiperazine primarily revolves around its function as a ligand for delta-opioid receptors. These receptors are involved in pain modulation and are significant targets in developing analgesics. The compound's structural characteristics allow it to interact effectively with these receptors, influencing their activation and subsequent signaling pathways.
Research indicates that enantioselective synthesis is crucial for optimizing therapeutic effects while minimizing side effects associated with different enantiomers .
The physical and chemical properties of (2R,5S)-1-Allyl-2,5-dimethylpiperazine include:
(2R,5S)-1-Allyl-2,5-dimethylpiperazine has numerous applications across various scientific domains:
(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a chiral piperazine derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. Its molecular formula is C₉H₁₈N₂, with a molecular weight of 154.25 g/mol [4]. The compound’s defining structural features include:
C[C@@H]1CN[C@H](CN1CC=C)C
explicitly defines the absolute stereochemistry [4]. Table 1: Key Structural Identifiers
Identifier | Value |
---|---|
CAS Number | 155766-33-9 / 155836-78-5 |
IUPAC Name | (2R,5S)-2,5-dimethyl-1-(prop-2-en-1-yl)piperazine |
Molecular Formula | C₉H₁₈N₂ |
Isomeric SMILES | C[C@@H]1CN[C@H](CN1CC=C)C |
XLogP3 | 1.1 (indicating moderate lipophilicity) |
The stereochemistry directly influences physicochemical properties such as solubility, boiling point, and intermolecular interactions. The specific (2R,5S) enantiomer exhibits a levorotatory nature (-), rotating plane-polarized light counterclockwise, which correlates with its bioactivity [4].
The synthesis of enantiopure (2R,5S)-1-allyl-2,5-dimethylpiperazine represents a milestone in stereoselective chemistry. Early routes suffered from low yields and cumbersome chromatographic separations, limiting accessibility. A transformative advancement came in 2003 with Janetka, Rice, and colleagues' development of an enantioconvergent synthesis [2] [5]. This method featured:
This process achieved multi-gram (up to 100 g) production without chromatography, highlighting industrial applicability. The synthesis’s efficiency stemmed from recycling the undesired enantiomer, achieving near-quantitative overall yield and >99% enantiomeric excess [2] [4] [5]. Its adoption accelerated research into δ-opioid ligands by providing reliable access to this key intermediate.
(2R,5S)-1-Allyl-2,5-dimethylpiperazine is indispensable for synthesizing high-affinity δ-opioid receptor (δOR) ligands. Its significance arises from:
Table 2: Representative δ-Opioid Ligands Derived from (2R,5S)-1-Allyl-2,5-dimethylpiperazine
Ligand | Structural Features | δOR Affinity (Ki, nM) |
---|---|---|
SNC-80 | 3-Methoxybenzylidene attached to C-3; Allyl intact | 1.8 [7] |
(+)-4-[(αR)-α-(4-allyl-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide | Modified benzhydryl group; N-ethyl-N-phenylamide | 0.2 [7] |
Diazatricyclodecane Derivatives | Conformationally constrained core; Allyl retained | 0.20–2.5 [10] |
In drug discovery, this intermediate enabled the synthesis of ligands like (+)-4-[(αR)-α-(4-allyl-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide, which exhibits subnanomolar δOR affinity (Ki = 0.2 nM) [7]. X-ray crystallography of related intermediates confirmed that the (2R,5S) configuration positions the allyl and methyl groups optimally for δOR engagement [7]. Additionally, conformationally constrained analogs featuring diazatricyclodecane scaffolds (derived from this piperazine) retain potent δOR activity (Ki = 0.20–2.5 nM), demonstrating its versatility in designing novel therapeutics [10].
Research confirms that ligands incorporating this core show promise for treating neurological disorders (e.g., depression, Parkinson’s disease) and modulating peripheral conditions like inflammatory pain and cardioprotection [7] [10]. The compound’s role as a synthon thus bridges stereoselective organic chemistry and targeted neuropharmacology.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: